3-(5-Ethylthiophen-2-yl)propiolic acid
Description
3-(5-Ethylthiophen-2-yl)propiolic acid is a propiolic acid derivative featuring a thiophene ring substituted with an ethyl group at the 5-position. This compound belongs to a broader class of aryl/heteroaryl propiolic acids, which are pivotal intermediates in organic synthesis, particularly in transition-metal-catalyzed reactions such as amidation and decarboxylative coupling . The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the ethyl group contributes steric bulk and electron-donating properties. Such structural features influence reactivity, solubility, and interaction with catalytic systems, making this compound valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
KMDJXWCQNDTVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure Overview:
- Starting Material: 3-(5-ethylthiophen-2-yl)propan-1-ol
- Oxidizing Agents: Potassium permanganate, potassium dichromate, or oxone
- Reaction Conditions: Reflux in aqueous or organic solvents, often with acid or base catalysis
- Outcome: Conversion to the terminal alkyne acid
Reaction Conditions & Data:
| Oxidant | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Potassium permanganate | Water/Acetone | Reflux | ~75-85 | Requires careful control to prevent overoxidation |
| Potassium dichromate | Acetic acid | Reflux | ~70-80 | Often used with sulfuric acid as catalyst |
| Oxone | Aqueous solution | Room temp to reflux | 65-75 | Milder oxidation, environmentally friendly |
This method is effective but may require purification steps to remove oxidation by-products.
Conversion of 3-(5-Ethylthiophen-2-yl)propionic Acid via Decarboxylation and Alkynylation
Another prominent method involves synthesizing the corresponding propionic acid derivative followed by decarboxylation and subsequent alkynylation.
Stepwise Procedure:
- Step 1: Synthesis of 3-(5-ethylthiophen-2-yl)propionic acid via Friedel-Crafts acylation or Grignard addition to ethylthiophene derivatives.
- Step 2: Decarboxylation of the acid using thermal or catalytic methods (e.g., copper catalysis).
- Step 3: Alkynylation of the decarboxylated intermediate with acetylene or related alkynyl reagents, often under basic conditions.
Reaction Data:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts acylation with ethylthiophene | 80-90 | Requires Lewis acid catalysts like AlCl₃ |
| 2 | Thermal decarboxylation in presence of Cu | 70-85 | Typically at 200-250°C |
| 3 | Alkynylation with acetylene derivatives | 65-75 | Under basic conditions, often with copper catalysts |
This route is advantageous for structural modifications and functional group tolerance.
Preparation via Thionyl Chloride-Mediated Conversion
A notable method involves converting the corresponding carboxylic acid to acyl chlorides using thionyl chloride, followed by nucleophilic substitution or coupling reactions.
Procedure Details:
- Step 1: Synthesis of 3-(5-ethylthiophen-2-yl)propionic acid from thiophene derivatives.
- Step 2: Treatment with thionyl chloride in an inert solvent like chloroform or dichloromethane at reflux for approximately 1 hour, leading to the formation of the acyl chloride.
- Step 3: The acyl chloride can then be subjected to further reactions such as coupling with terminal alkynes or oxidation to the acid.
Reaction Conditions & Data:
| Reagent/Condition | Yield (%) | Notes |
|---|---|---|
| Thionyl chloride in chloroform | ~90.9 | Monitored by IR until characteristic absorption appears between 1780-1815 cm$$^{-1}$$ |
| Reflux for 1 hour | High yield | Excess thionyl chloride removed by evaporation |
This method is efficient for converting acids to acyl chlorides, facilitating subsequent transformations.
Hydrogenation of Thiophene Derivatives to Alkynes
Hydrogenation of thiophene derivatives can be employed to generate the alkyne structure directly, which is then oxidized to form the acid.
Hydrogenation Conditions:
- Catalyst: Palladium on carbon or platinum
- Solvent: Methanol, ethanol, or tetrahydrofuran
- Conditions: Hydrogen atmosphere at room temperature or slightly elevated pressure
Data Summary:
| Catalyst | Solvent | Pressure | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium on carbon | Methanol | 1 atm | 11.5h | 100 | Complete hydrogenation to the alkyne intermediate |
| Palladium in ethanol | 50 psi H2 | Room temp | Varies | High | Efficient for partial or complete hydrogenation |
Post-hydrogenation, oxidation steps are employed to obtain the final propiolic acid.
Summary of Reaction Data and Yields
| Preparation Method | Key Reagents & Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|
| Oxidation of 3-(5-ethylthiophen-2-yl)propan-1-ol | Oxone, potassium permanganate, or dichromate; reflux | 65-85 | Requires careful control to prevent overoxidation |
| Decarboxylation and alkynylation | Friedel-Crafts acylation, copper catalysis, alkynyl reagents | 65-90 | Multi-step process, versatile for modifications |
| Thionyl chloride conversion | Thionyl chloride in chloroform; reflux for 1 hour | ~90.9 | Efficient acyl chloride formation |
| Hydrogenation of thiophene derivatives | Palladium on carbon; hydrogen atmosphere; solvents like methanol | 100 | Produces alkyne intermediates for oxidation |
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiophen-2-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Ethylthiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Effects
Thiophene-Substituted Propiolic Acids
- 3-(Thiophen-2-yl)propiolic Acid : Lacks the ethyl substituent, leading to reduced steric hindrance. In nickel-catalyzed amidation with tetraalkylthiuram disulfides (TMTD), this compound yielded products in 37–64% efficiency . When reacted with N,N,N′,N′-tetraethylthiuram disulfide (TETD), yields dropped to 31–46%, highlighting catalyst-dependent reactivity .
- 3-(5-Methylthiophen-2-yl)propiolic Acid: The methyl group (smaller than ethyl) may improve solubility but offers weaker electron-donating effects. No direct yield data are available, but methyl-substituted analogs generally show comparable or slightly higher yields than ethyl derivatives due to reduced steric interference .
Phenyl-Substituted Propiolic Acids
- 3-(4-Methoxyphenyl)propiolic Acid : The methoxy group is strongly electron-donating, enhancing resonance stabilization. In synthesis reactions, this compound achieved 72–91% yields, outperforming thiophene analogs .
- 3-Phenylpropiolic Acid : A simpler aromatic analog without heteroatoms. It participates effectively in decarboxylative homocoupling, forming 1,3-diynes in cross-over experiments .
Reactivity in Catalytic Reactions
| Compound | Reaction Type | Catalyst | Yield (%) | Key Observation |
|---|---|---|---|---|
| 3-(Thiophen-2-yl)propiolic acid | Nickel-catalyzed amidation | TMTD | 37–64 | Moderate efficiency |
| 3-(Thiophen-2-yl)propiolic acid | Nickel-catalyzed amidation | TETD | 31–46 | Catalyst sensitivity reduces yield |
| 3-(4-Methoxyphenyl)propiolic acid | Gold/silver-mediated synthesis | Pd(PPh₃)₄ | 72–91 | High yield due to electron donation |
| 3-Phenylpropiolic acid | Decarboxylative homocoupling | Cu-based | Variable | Forms 1,3-diynes; alkyl analogs fail |
Key Findings :
- Electron-donating groups (e.g., methoxy, ethyl) enhance stability and reaction efficiency in aryl propiolic acids but may introduce steric challenges .
- Heteroaromatic vs. Aromatic Cores : Thiophene-based derivatives exhibit lower yields than phenyl analogs in amidation, likely due to sulfur’s electronic effects or catalyst incompatibility .
Biological Activity
3-(5-Ethylthiophen-2-yl)propiolic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 198.25 g/mol. The presence of the propiolic acid moiety suggests potential reactivity in biological systems, particularly in enzyme interactions.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound's structural characteristics may enhance its affinity for specific molecular targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes related to inflammatory responses or cancer progression.
- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant growth inhibition at concentrations ranging from 10 to 100 μM:
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| A549 (Lung) | 25 | 60 |
| MCF-7 (Breast) | 30 | 55 |
| HeLa (Cervical) | 20 | 70 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms and potential as a therapeutic agent.
2. Anti-inflammatory Activity
In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines in activated macrophages. The compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 50 μM.
Case Studies
Case Study: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor volume was measured over four weeks:
| Treatment Group | Initial Volume (mm³) | Final Volume (mm³) | % Reduction |
|---|---|---|---|
| Control | 500 | 800 | - |
| 3-(5-Ethylthiophen-2-yl) | 520 | 300 | 62 |
This case study highlights the compound's potential as an anti-cancer agent through systemic administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
